Cas no 1804705-99-4 (Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate)

Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate is a fluorinated and iodinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of difluoromethyl, fluoro, and iodo substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The ester group at the 4-position provides a handle for downstream modifications, such as hydrolysis or amidation. Its structural features contribute to improved metabolic stability and bioavailability in drug development. This compound is particularly valuable in the design of bioactive molecules, offering precise control over electronic and steric properties. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate structure
1804705-99-4 structure
Product Name:Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate
CAS No:1804705-99-4
MF:C8H5F3INO2
MW:331.03048491478
CID:4881836
Update Time:2025-05-19

Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate
    • Inchi: 1S/C8H5F3INO2/c1-15-8(14)3-2-4(6(9)10)13-7(11)5(3)12/h2,6H,1H3
    • InChI Key: BDSVUBPCYMGHLU-UHFFFAOYSA-N
    • SMILES: IC1=C(N=C(C(F)F)C=C1C(=O)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.2

Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029036314-250mg
Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate
1804705-99-4 95%
250mg
$1,009.40 2022-04-01
Alichem
A029036314-500mg
Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate
1804705-99-4 95%
500mg
$1,718.70 2022-04-01
Alichem
A029036314-1g
Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate
1804705-99-4 95%
1g
$2,866.05 2022-04-01

Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate Related Literature

Additional information on Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate

Professional Introduction of Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate

Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate, with the CAS number 1804705-99-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with fluorine and iodine atoms, as well as a difluoromethyl group and a methyl ester moiety. These substituents contribute to its intriguing electronic properties and reactivity, making it a valuable building block in the synthesis of advanced materials and bioactive molecules.

The synthesis of Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate involves a series of carefully designed organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and esterifications. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and enhancing its scalability for industrial applications. The use of transition metal catalysts, such as palladium complexes, has been particularly impactful in achieving high yields and purity levels.

One of the most promising applications of this compound lies in its potential as a precursor for the development of novel pharmaceutical agents. The presence of fluorine atoms in its structure confers lipophilicity and metabolic stability, which are desirable properties for drug candidates. Researchers have explored its utility in the synthesis of kinase inhibitors, where the pyridine ring serves as a scaffold for binding to target enzymes. Furthermore, the iodine substituent can be readily replaced with other functional groups through nucleophilic aromatic substitution, allowing for extensive structural diversification.

In addition to its pharmaceutical applications, Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate has found use in the field of materials science as a precursor for advanced polymers and optoelectronic materials. Its electron-withdrawing groups enhance the conjugation and stability of polymer backbones, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that polymers derived from this compound exhibit superior charge transport properties and thermal stability compared to conventional materials.

The structural versatility of Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate also makes it an attractive candidate for click chemistry applications. The carboxylate ester group can participate in various coupling reactions, enabling the construction of complex molecular architectures with high precision. This has led to its use in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over payload delivery is critical.

From an environmental perspective, researchers have investigated the biodegradation pathways of Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate to assess its potential impact on ecosystems. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through hydrolytic cleavage of the ester bond, leading to the formation of less toxic byproducts. These findings are particularly relevant for industries engaged in large-scale production or utilization of this compound.

In conclusion, Methyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-carboxylate stands out as a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in the ongoing quest for innovative solutions in medicine and materials science.

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